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Compound of Interest

Compound Name: 2-(5-Fluoropyridin-2-YL)acetic acid

Cat. No.: B1526219

An In-depth Technical Guide to 2-(5-Fluoropyridin-2-yl)acetic Acid: Properties, Synthesis,
and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as foundational
elements for the design of novel therapeutic agents. Among these, pyridine derivatives are of
paramount importance due to their presence in numerous approved drugs and their versatile
chemical nature. 2-(5-Fluoropyridin-2-yl)acetic acid is a specialized building block that
combines the advantageous properties of the pyridine ring, a flexible acetic acid linker, and the
strategic placement of a fluorine atom. This strategic fluorination is a widely recognized tool in
drug discovery used to modulate physicochemical and pharmacokinetic properties such as
metabolic stability, binding affinity, and central nervous system (CNS) penetration.[1][2]

This guide provides a comprehensive technical overview of 2-(5-Fluoropyridin-2-yl)acetic
acid for researchers, scientists, and professionals in drug development. It details the
molecule's core physicochemical properties, outlines a representative synthetic pathway,
discusses analytical characterization, and explores its strategic value in the design of new
chemical entities.

Core Physicochemical Properties and Identifiers

The foundational step in utilizing any chemical building block is a thorough understanding of its
fundamental properties. The molecular weight and other key identifiers for 2-(5-Fluoropyridin-
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2-yl)acetic acid are summarized below. The compound is commonly available as a free acid or

as a hydrochloride salt, the properties of which are also included for completeness.

Value
Property Value (Free Acid) (Hydrochloride Source
Salt)
o 2-(5-fluoropyridin-2-
2-(5-fluoropyridin-2- ] ]
IUPAC Name ) ) yl)acetic acid; [3114]
yl)acetic acid i
hydrochloride
Molecular Formula C7HeFNO:2 C7H7CIFNO2 [5]1[6]
Molecular Weight 155.13 g/mol 191.59 g/mol [41[5]
CAS Number 1000515-83-2 1795504-70-9 [51[7]
Appearance Solid / Powder Powder [4]
- _ 265.0 + 25.0 °C (at _
Boiling Point Not Available
760 mmHg)
FC1=CC=C(CC(=0)O CIl.OC(=0)CC1=NC=
SMILES [5][7]
IN=C1 C(F)Cc=C1
GNZVAIZIIBXHHD- DSIFPJLJIJKMLBY-
InChl Key [4]

UHFFFAOYSA-N

UHFFFAOYSA-N

Storage Temperature

-20°C, sealed, away

from moisture

4°C

[4]

Synthesis and Mechanistic Rationale

While multiple synthetic routes to 2-(5-Fluoropyridin-2-yl)acetic acid are conceivable, a

common and logical approach proceeds from a readily available substituted picoline. The

following diagram illustrates a representative two-step pathway starting from 5-fluoro-2-

methylpyridine. This method is advantageous as it utilizes well-established and high-yielding

chemical transformations.
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5-Fluoro-2-methylpyridine [2—(Bromomethyl)—S—quoropyridina
[2—(Bromomethyl)—5—f|uoropyridina—»G—(S—FIuoropyridin—2—yl)acetonitri@
G—(S—FIuoropyridin—2—yl)acetonitri@—>G—(S—FIuoropyridin—z—yl)acetic ac@

Click to download full resolution via product page
Caption: A plausible synthetic workflow for 2-(5-Fluoropyridin-2-yl)acetic acid.
Causality Behind Experimental Choices:

o Step 1 (Bromination): The synthesis initiates with the radical bromination of the methyl group
of 5-fluoro-2-methylpyridine. N-Bromosuccinimide (NBS) is selected as the bromine source
because it provides a low, steady concentration of bromine, minimizing side reactions.
Azobisisobutyronitrile (AIBN) is a standard radical initiator that decomposes upon heating to
generate radicals, which then propagate the reaction. Carbon tetrachloride (CCla) is a classic
solvent for such reactions, although safer alternatives like cyclohexane may also be
employed.

o Step 2 (Cyanation): The resulting benzylic bromide is a good electrophile. It undergoes a
nucleophilic substitution reaction with sodium cyanide (NaCN). Dimethyl sulfoxide (DMSO) is
an excellent polar aprotic solvent for this Sn2 reaction, effectively solvating the sodium cation
and leaving the cyanide anion highly reactive.

o Step 3 (Hydrolysis): The final step involves the acid-catalyzed hydrolysis of the nitrile
intermediate. Heating in the presence of a strong acid like sulfuric acid protonates the nitrile
nitrogen, making the carbon atom susceptible to nucleophilic attack by water. Subsequent
tautomerization and further hydrolysis yield the desired carboxylic acid. This is a robust and
high-yielding method for converting nitriles to carboxylic acids.
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Analytical Quality Control

To ensure the identity, purity, and quality of the final compound, a systematic analytical
workflow is essential. This process validates the success of the synthesis and confirms that the
material is suitable for subsequent use in research and development.

NMR Spectroscopy
(1H’ 130' 19|:)
Mass Spectrometry
(LC-MS or GC-MS)

HPLC Analysis

Structural Elucidation

Molecular Weight Confirmation

Synthesized Product

Purity Assessment (%)

Click to download full resolution via product page
Caption: Self-validating analytical workflow for compound characterization.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are used to confirm the
carbon-hydrogen framework of the molecule, ensuring the correct connectivity of atoms. 1°F
NMR is particularly crucial for verifying the presence and chemical environment of the

fluorine atom.

e Mass Spectrometry (MS): This technique confirms the molecular weight of the compound,
matching it to the calculated value of 155.13 Da. It is a primary method for verifying that the
target molecule has been formed.

o High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing
the purity of a small molecule. By separating the target compound from any unreacted
starting materials, byproducts, or impurities, it provides a quantitative measure of purity,
typically expressed as a percentage of the total peak area.

Strategic Value in Drug Discovery
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The utility of 2-(5-Fluoropyridin-2-yl)acetic acid in drug discovery stems from the combined
contributions of its three key structural motifs. The strategic incorporation of this building block
can significantly enhance the drug-like properties of a lead compound.

Fluorine (at C5) Pyridine Ring Acetic Acid Moiety

Pharmacophore/Solubility

H-Bond Acceptor Linker/Spacer
ioisosteric Scaffold H-Bond Donor/Acceptor
Aromatic Interactions | lonic Interactions (as carboxylate)

Modulates pKa & Lipophilicity B
Blocks Metabolic Oxidation

Click to download full resolution via product page
Caption: Key structural motifs and their roles in medicinal chemistry.

e The Fluorine Atom: The introduction of fluorine at the 5-position of the pyridine ring has
profound effects. It lowers the pKa of the pyridine nitrogen, reducing its basicity and
potentially avoiding unwanted interactions with off-target proteins. The strong C-F bond can
block metabolic oxidation at that position, increasing the compound's half-life.[1]

o The Pyridine Ring: As a heterocyclic aromatic ring, it serves as a robust scaffold. The
nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for binding to many
biological targets.[2] The ring can also engage in 1t-stacking or other non-covalent
interactions within a protein's binding pocket.

e The Acetic Acid Moiety: This functional group provides significant versatility. It can act as a
flexible linker to connect the pyridine core to other parts of a molecule. The carboxylic acid
group is a potent hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it
can form strong ionic bonds (salt bridges) with positively charged residues like arginine or
lysine in a target protein, often leading to a substantial increase in binding affinity.

Experimental Protocols
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The following protocols are representative methodologies for the synthesis and analysis of 2-
(5-Fluoropyridin-2-yl)acetic acid, designed to be self-validating and reproducible.

Protocol 1: Representative Synthesis via Nitrile
Hydrolysis
Objective: To synthesize 2-(5-Fluoropyridin-2-yl)acetic acid from 2-(5-Fluoropyridin-2-

yl)acetonitrile.

Materials:

2-(5-Fluoropyridin-2-yl)acetonitrile (1.0 eq)

e Concentrated Sulfuric Acid (98%)

o Deionized Water

¢ Sodium Bicarbonate (NaHCOs), saturated aqueous solution
o Ethyl Acetate

e Magnesium Sulfate (MgSOa), anhydrous

» Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel,
rotary evaporator.

Procedure:

e Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add 2-(5-Fluoropyridin-2-yl)acetonitrile (e.g., 5.0 g).

o Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized
water (40 mL) to the flask. Causality: This provides the acidic medium and water required for
the hydrolysis reaction.

» Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) using a heating
mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-
MS.
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e Quenching: After the reaction is complete, cool the flask to room temperature and then
further in an ice bath. Slowly and carefully pour the acidic solution over crushed ice (100 g)
in a large beaker.

o Neutralization: While stirring, slowly add saturated sodium bicarbonate solution to the
mixture until the pH is approximately 4-5. Causality: This neutralizes the excess sulfuric acid
and protonates the product, causing it to precipitate or be ready for extraction.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with
ethyl acetate (3 x 50 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium
sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator
to yield the crude product.

 Purification: The crude solid can be purified by recrystallization from an appropriate solvent
system (e.g., ethanol/water) to yield pure 2-(5-Fluoropyridin-2-yl)acetic acid.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of the synthesized 2-(5-Fluoropyridin-2-yl)acetic acid.
Materials & Equipment:

o HPLC system with UV detector

e C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um)

» Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

» Mobile Phase B: 0.1% TFA in Acetonitrile

o Sample of synthesized product (~1 mg/mL in 50:50 Water:Acetonitrile)

Procedure:

o System Setup: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A
and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
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o Methodology:

o Injection Volume: 10 pL

o Detection: UV at 254 nm

o Gradient:

0-2 min: 5% B

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

18-20 min: Return to 5% B

20-25 min: Re-equilibration at 5% B

o Data Analysis: Inject the prepared sample. Integrate the area of all peaks detected at 254
nm.

o Purity Calculation: The purity is calculated as (Area of the main product peak / Total area of
all peaks) x 100%. Trustworthiness: This method provides a self-validating system where the
purity is determined relative to all other UV-active components in the sample.

Safety and Handling

2-(5-Fluoropyridin-2-yl)acetic acid is an irritant and requires careful handling in a laboratory
setting. All procedures should be performed in a well-ventilated fume hood by trained
personnel.[8]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1526219?utm_src=pdf-body
https://aksci.com/sds/5111DM_SDS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Hazard Class GHS Statement Precautionary Measures

P280: Wear protective

gloves/protective clothing.
Skin Irritation H315: Causes skin irritation P302+P352: IF ON SKIN:

Wash with plenty of soap and

water.

P280: Wear eye
protection/face protection.
P305+P351+P338: IF IN
o H319: Causes serious eye EYES: Rinse cautiously with
Eye Irritation o )
irritation water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
) o H335: May cause respiratory ay. P304+P340: IF INHALED:
Respiratory Irritation o ]
irritation Remove person to fresh air
and keep comfortable for

breathing.

Storage and Disposal: Store in a tightly sealed container in a cool, dry place away from
moisture. Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-(5-Fluoropyridin-2-yl)acetic acid stands out as a high-value building block for drug
discovery and development. Its molecular weight of 155.13 g/mol belies a structural complexity
that offers medicinal chemists multiple avenues for therapeutic design. The strategic
combination of a fluorinated pyridine ring and an acetic acid moiety provides a powerful tool for
optimizing ligand-target interactions, enhancing pharmacokinetic profiles, and ultimately,
accelerating the development of novel drug candidates. A thorough understanding of its
synthesis, analytical characterization, and safe handling is essential for leveraging its full
potential in the research laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. pharmacyjournal.org [pharmacyjournal.org]

. mdpi.com [mdpi.com]

. 2-(5-Fluoropyridin-2-yl)acetic acid | 1000515-83-2 [sigmaaldrich.com]
. americanelements.com [americanelements.com]

. appchemical.com [appchemical.com]

. chemscene.com [chemscene.com]

. appchemical.com [appchemical.com]

°
[e0) ~ » (&) EEN w N =

. aksci.com [aksci.com]

« To cite this document: BenchChem. [2-(5-Fluoropyridin-2-YL)acetic acid molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1526219#2-5-fluoropyridin-2-yl-acetic-acid-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

